![molecular formula C8H13N3 B2859491 3,5-二甲基-4H,5H,6H,7H-吡唑并[1,5-a]嘧啶 CAS No. 1701494-61-2](/img/structure/B2859491.png)

3,5-二甲基-4H,5H,6H,7H-吡唑并[1,5-a]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

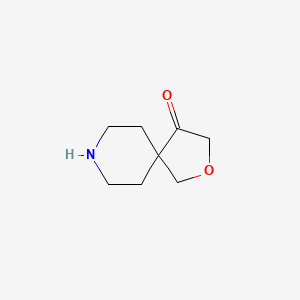

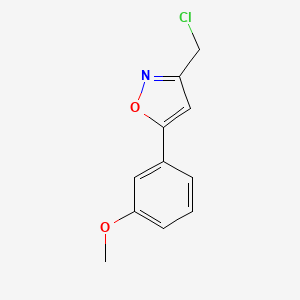

“3,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine” is a chemical compound with the CAS Number: 1701494-61-2 . It has a molecular weight of 151.21 . The IUPAC name for this compound is 3,5-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine .

Synthesis Analysis

A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . The synthesis process has a relative mass efficiency (RME) of 40–53%, which is more efficient compared to those of BODIPYS (RME: 1.31–17.9%) .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13N3/c1-6-5-9-11-4-3-7(2)10-8(6)11/h5,7,10H,3-4H2,1-2H3 . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has tunable photophysical properties, with absorption and emission intensities varying based on the presence of electron-donating groups (EDGs) at position 7 on the fused ring .科学研究应用

1. Antiproliferative Effects on Lung Adenocarcinoma Cell Line The derivatives of 3,5-dimethyl pyrazole ring and acetophenone have been found to have antiproliferative effects on the A549 cell line, a type of lung adenocarcinoma . The structure–activity relationship (SAR) study revealed an amide group with a long alkyl chain and benzene ring with a p -CF 3 group could be important for efficiency .

Antimicrobial Activity

Some new pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and screened for their in-vitro antimicrobial activities . The biological results revealed that most of the tested compounds proved to be active as antibacterial and antifungal agents .

Antitumor Activities

Pyrazole derivatives, including 3,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine, have been found to possess a broad spectrum of biological properties including antitumor activity . The antitumor activity of the synthesized compounds was evaluated against human cancer cell lines, MCF-7, HCT-116, and HepG-2 .

Anti-inflammatory Activity

Pyrazole derivatives are appreciated to manifest a wide range of biological qualities such as anti-inflammatory . This suggests that 3,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine may also have potential anti-inflammatory applications.

Inhibitors of p38 Kinase

Pyrazole derivatives have been found to act as inhibitors of p38 Kinase . This suggests that 3,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine may also have potential applications in this area.

CB1 Receptor Antagonists

Pyrazole derivatives have been found to act as CB1 receptor antagonists . This suggests that 3,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine may also have potential applications in this area.

安全和危害

The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

作用机制

Target of Action

Similar compounds such as pyrazolo[1,5-a]pyrimidines have been identified as inhibitors of cyclin-dependent kinase 2 (cdk2), a protein crucial for cell cycle regulation .

Biochemical Pathways

If we consider its potential role as a cdk2 inhibitor, it could impact the cell cycle regulation pathway, leading to cell cycle arrest and apoptosis .

Result of Action

If it acts similarly to other pyrazolo[1,5-a]pyrimidines, it could potentially induce cell cycle arrest and apoptosis in cancer cells .

Action Environment

Similar compounds have shown solvatofluorochromic effects, where their fluorescence properties change depending on the solvent environment .

属性

IUPAC Name |

3,5-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-6-5-9-11-4-3-7(2)10-8(6)11/h5,7,10H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFWXKJZJXPYDAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN2C(=C(C=N2)C)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Amino-1-[5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]pyrazole-4-carbonitrile](/img/structure/B2859411.png)

![N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2859412.png)

![3-(2-pyridyl)-6-(3-pyridylmethyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2859416.png)

![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2859419.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2859420.png)

![N-(3-bromophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2859422.png)

![5-[(2,4-dichlorophenoxy)methyl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2859423.png)